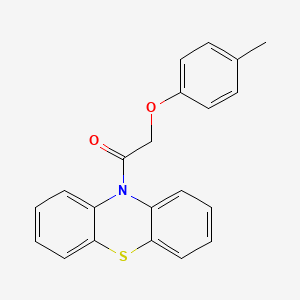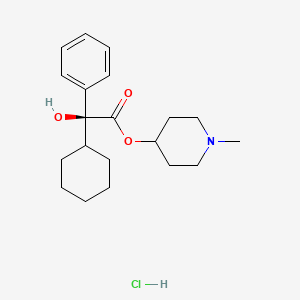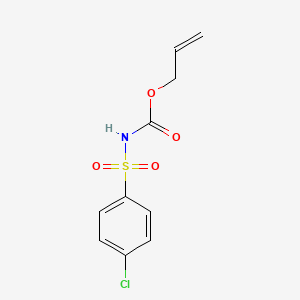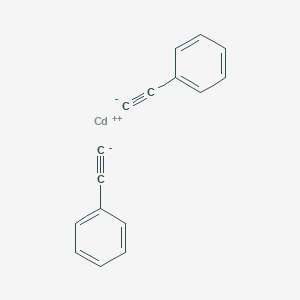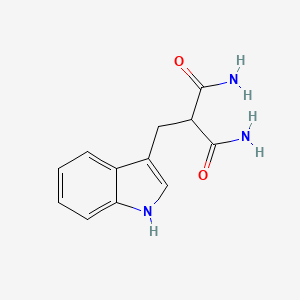![molecular formula C36H56N6O10S B14656620 Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate CAS No. 53364-70-8](/img/structure/B14656620.png)
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate is a diazonium compound known for its unique chemical structure and reactivity. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring, making them highly reactive intermediates in organic synthesis. This particular compound features two diazonium groups, each attached to a benzene ring substituted with butoxy and morpholinyl groups, and is stabilized as a sulfate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:
Aromatic Amine Preparation:
Diazotization: The aromatic amine is treated with sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The diazonium salt is then stabilized by converting it into the sulfate salt using sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base like sodium acetate (NaOAc).
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are employed.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with vibrant colors are formed.
Reduction Reactions: The corresponding aromatic amine, 2,5-dibutoxy-4-(morpholin-4-yl)aniline, is produced.
Applications De Recherche Scientifique
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form azo dyes.
Medicine: Research is ongoing into its potential use in drug development and diagnostic assays.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in azo coupling reactions, the diazonium ion reacts with nucleophilic sites on phenols or aromatic amines to form azo bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
- 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium 4-methylbenzenesulfonate
Uniqueness
Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate is unique due to its specific combination of substituents and the sulfate counterion, which provides distinct reactivity and stability compared to other diazonium salts. The presence of butoxy and morpholinyl groups enhances its solubility and reactivity in various chemical environments.
Propriétés
Numéro CAS |
53364-70-8 |
|---|---|
Formule moléculaire |
C36H56N6O10S |
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C18H28N3O3.H2O4S/c2*1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;1-5(2,3)4/h2*13-14H,3-12H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
TYSBSENAJWXNAI-UHFFFAOYSA-L |
SMILES canonique |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
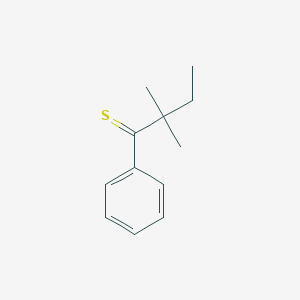
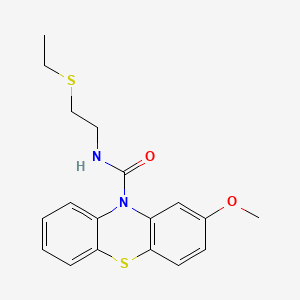
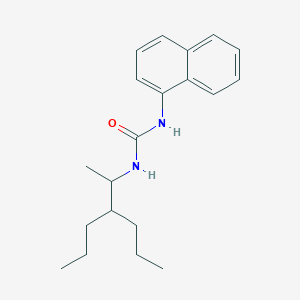
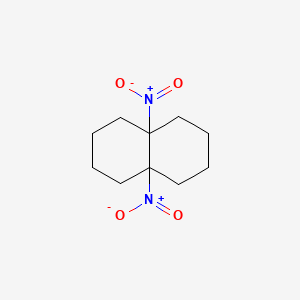
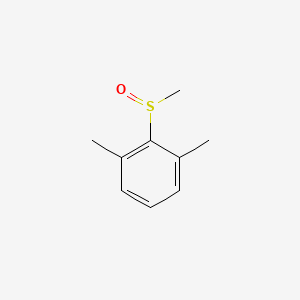
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
